Quinoline-2-carboxylic acid
Quinoline-2-carboxylic acid
Quinaldic acid is a quinolinemonocarboxylic acid having the carboxy group at the 2-position. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a quinaldate.
Quinaldic acid, also known as quinaldate or chinaldinsaeure, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Quinaldic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral.
Quinaldic acid, also known as quinaldate or chinaldinsaeure, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Quinaldic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral.
Brand Name:
Vulcanchem
CAS No.:
1199266-78-8
VCID:
VC21270552
InChI:
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
SMILES:
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
Molecular Formula:
C10H7NO2
Molecular Weight:
173.17 g/mol
Quinoline-2-carboxylic acid
CAS No.: 1199266-78-8
Cat. No.: VC21270552
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quinaldic acid is a quinolinemonocarboxylic acid having the carboxy group at the 2-position. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a quinaldate. Quinaldic acid, also known as quinaldate or chinaldinsaeure, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Quinaldic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. |
|---|---|
| CAS No. | 1199266-78-8 |
| Molecular Formula | C10H7NO2 |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) |
| Standard InChI Key | LOAUVZALPPNFOQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
| Melting Point | 156 °C 156.0 °C 156°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator